molecular formula C13H19N3O B2577838 N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline CAS No. 348612-46-4

N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline

Cat. No.: B2577838
CAS No.: 348612-46-4
M. Wt: 233.315
InChI Key: KDFHQCFIEZYULE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline is an organic compound with the molecular formula C13H19N3O. It is a derivative of piperazine, a heterocyclic organic compound that is widely used in pharmaceuticals and organic synthesis. This compound is known for its unique chemical structure, which includes a piperazine ring substituted with a methyl group and an aniline moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline typically involves the reaction of N-methylpiperazine with an appropriate aniline derivative under controlled conditions. One common method involves the acylation of N-methylpiperazine with 2-chloro-N-methylaniline in the presence of a base such as triethylamine. The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrially, the production of this compound can be achieved through large-scale synthesis using similar reaction conditions as in laboratory settings. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient production. The reaction mixture is typically purified using techniques such as distillation and recrystallization to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aniline moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as halides or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted aniline derivatives.

Scientific Research Applications

N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme interactions and protein binding.

    Medicine: Investigated for its potential use in the development of pharmaceutical drugs, particularly those targeting neurological disorders.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The piperazine ring plays a crucial role in the binding process, enhancing the compound’s affinity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-methylpiperazine: A simpler derivative used in the synthesis of various pharmaceuticals.

    2-chloro-N-methylaniline: A precursor in the synthesis of N-methyl-2-(4-methylpiperazine-1-carbonyl)aniline.

    N-methyl-4-piperidone: Another piperazine derivative with different chemical properties.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties

Properties

IUPAC Name

[2-(methylamino)phenyl]-(4-methylpiperazin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-14-12-6-4-3-5-11(12)13(17)16-9-7-15(2)8-10-16/h3-6,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDFHQCFIEZYULE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=CC=CC=C1C(=O)N2CCN(CC2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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